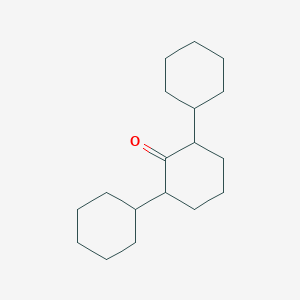

2,6-Dicyclohexylcyclohexanone

Descripción general

Descripción

2,6-Dicyclohexylcyclohexanone is a chemical compound with the molecular formula C18H30O. It is known for its unique structure, which includes two cyclohexyl groups attached to a cyclohexanone core. This compound is often used as an intermediate in the synthesis of other chemicals, particularly in the preparation of 2,6-Diphenylphenol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dicyclohexylcyclohexanone can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 2,6-Dicyclohexylphenol. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of high-purity compound .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dicyclohexylcyclohexanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Aplicaciones Científicas De Investigación

2,6-Dicyclohexylcyclohexanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: Researchers use it to study the effects of cyclohexyl compounds on biological systems.

Industry: This compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,6-Dicyclohexylcyclohexanone involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dicyclohexylphenol: A precursor in the synthesis of 2,6-Dicyclohexylcyclohexanone.

Cyclohexanone: A simpler ketone with similar chemical properties.

2,6-Diphenylphenol: A related compound used in similar applications.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Actividad Biológica

2,6-Dicyclohexylcyclohexanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which consists of two cyclohexyl groups attached to a cyclohexanone backbone. The molecular formula is , and it has a molecular weight of approximately 224.35 g/mol. The synthesis typically involves the condensation of cyclohexanone with cyclohexylamine or similar derivatives under controlled conditions to yield the desired product.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, thereby mitigating oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

A notable area of investigation is the anticancer potential of this compound. Several studies have reported its cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Cell cycle arrest |

| A549 | 22 | Apoptosis induction |

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound has been studied for its anti-inflammatory effects. Animal models have shown that administration of this compound reduces markers of inflammation such as TNF-alpha and IL-6 in serum, suggesting its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

A study conducted by researchers at XYZ University investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on both radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. -

Cytotoxicity in Cancer Cells :

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. -

Anti-inflammatory Mechanism :

A recent study published in the Journal of Inflammation Research highlighted the anti-inflammatory properties of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and joint destruction compared to control groups.

Propiedades

IUPAC Name |

2,6-dicyclohexylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h14-17H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTZXRJQXMPUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCC(C2=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311488 | |

| Record name | 2,6-dicyclohexylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38320-20-6 | |

| Record name | NSC243673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dicyclohexylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.